

# Commercial Sourcing and Technical Guide for 2,4,5-Trifluorobenzyl Alcohol

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## Compound of Interest

Compound Name: *2,4,5-Trifluorobenzyl alcohol*

Cat. No.: *B142100*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **2,4,5-Trifluorobenzyl alcohol** (CAS No. 144284-25-3), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and quality control, and a logical workflow for supplier selection and qualification.

## Commercial Availability and Supplier Specifications

**2,4,5-Trifluorobenzyl alcohol** is readily available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The purity of the commercially available product is typically high, with most suppliers offering grades of 97% or greater. Key suppliers include large global distributors and specialized chemical manufacturers. A summary of offerings from prominent suppliers is presented below.

Supplier	Purity	CAS Number	Additional Information
Sigma-Aldrich	97%	144284-25-3	Offers various quantities suitable for laboratory scale. Provides physical properties such as boiling point (201-204 °C), density (1.4 g/mL at 25 °C), and refractive index (n <sub>20/D</sub> 1.472).[1][2]
Alfa Aesar	98%	144284-25-3	Listed on ChemicalBook as a supplier with a purity of 98%.[3]
TCI (Shanghai) Development Co., Ltd.	>98.0% (GC)	144284-25-3	Provides a gas chromatography-based purity assay.[3]
J & K SCIENTIFIC LTD.	98%	144284-25-3	Offers the product with a stated purity of 98%. [3]
Meryer (Shanghai) Chemical Technology Co., Ltd.	>98.0% (GC)	144284-25-3	Specifies purity as determined by gas chromatography.[3]
Research Scientific	97%	144284-25-3	Supplies the product in various quantities, including 5-gram units.[4]
Zhejiang Xieshi New Materials Co., Ltd.	Not specified	144284-25-3	A China-based manufacturer of 2,4,5-Trifluorobenzyl alcohol.[5]

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Sandoo  
Pharmaceutical

Not specified

144284-25-3

A China-based  
manufacturer and  
supplier.

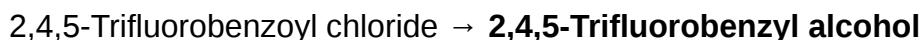
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## Experimental Protocols

### Synthesis of 2,4,5-Trifluorobenzyl alcohol

A common and effective method for the synthesis of **2,4,5-Trifluorobenzyl alcohol** is through the reduction of 2,4,5-trifluorobenzaldehyde or a derivative of 2,4,5-trifluorobenzoic acid. The following protocol is a representative example based on the reduction of the corresponding acyl chloride.

Reaction:



Materials and Reagents:

- 2,4,5-Trifluorobenzoyl chloride
- Sodium borohydride ( $\text{NaBH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Round-bottom flask
- Magnetic stirrer

- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluorobenzoyl chloride in anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
- Partition the mixture between dichloromethane and water.
- Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel to yield pure **2,4,5-Trifluorobenzyl alcohol**.

# Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The purity of **2,4,5-Trifluorobenzyl alcohol** can be reliably determined using GC-MS. The following provides a general protocol that can be adapted based on the available instrumentation.

## Instrumentation:

- Gas chromatograph equipped with a mass selective detector (MSD)
- Capillary column suitable for polar analytes (e.g., DB-5MS, HP-5MS, or equivalent)

## GC-MS Parameters (starting point):

- Injector Temperature: 250 °C
- Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes
  - Ramp: 10 °C/min to 250 °C
  - Hold at 250 °C for 5 minutes
- MSD Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

## Sample Preparation:

- Prepare a stock solution of **2,4,5-Trifluorobenzyl alcohol** in a suitable solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

#### Procedure:

- Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
- Acquire the data according to the specified parameters.
- Analyze the resulting chromatogram to determine the retention time of **2,4,5-Trifluorobenzyl alcohol** and identify any impurities. The mass spectrum of the main peak should be consistent with the structure of the target compound. Purity can be calculated based on the peak area percentage.

## Quality Control: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of **2,4,5-Trifluorobenzyl alcohol**. Both  $^1\text{H}$  and  $^{19}\text{F}$  NMR are highly informative.

#### Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.

#### $^1\text{H}$ NMR Spectroscopy (example in $\text{CDCl}_3$ ):

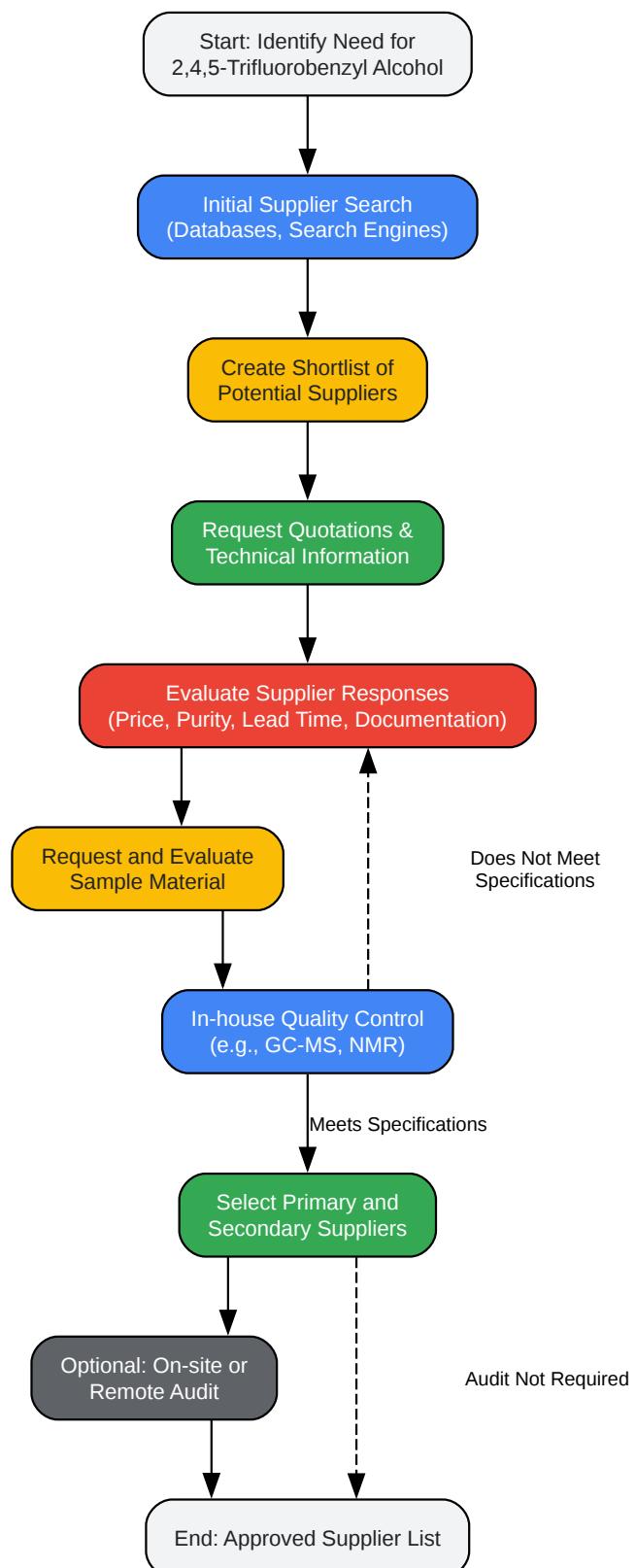
- Expected Chemical Shifts ( $\delta$ ):
  - A singlet for the benzylic protons ( $-\text{CH}_2\text{OH}$ ) typically in the range of 4.6-4.8 ppm.
  - Complex multiplets for the two aromatic protons.
  - A broad singlet for the hydroxyl proton ( $-\text{OH}$ ), the chemical shift of which can vary depending on concentration and solvent.

<sup>19</sup>F NMR Spectroscopy (example in CDCl<sub>3</sub>):

- Expected Chemical Shifts ( $\delta$ ):
  - Three distinct signals corresponding to the three fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns will be characteristic of the 2,4,5-substitution pattern.

## Supplier Qualification Workflow

The selection of a suitable commercial supplier is a critical step in any research or development project. The following workflow outlines a systematic approach to qualifying a supplier for **2,4,5-Trifluorobenzyl alcohol**.



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